diethyl (2E)-2-[(2,3-dimethyl-1H-indol-5-yl)amino]but-2-enedioate
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Overview
Description
DIETHYL (E)-2-[(2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring substituted with dimethyl groups and an amino group, as well as a butenedioate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL (E)-2-[(2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups at the 2 and 3 positions using methylating agents such as methyl iodide in the presence of a base.
Amination: The amino group is introduced at the 5 position of the indole ring through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Butenedioate Moiety: The butenedioate moiety is introduced through a condensation reaction between diethyl malonate and an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of DIETHYL (E)-2-[(2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
DIETHYL (E)-2-[(2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole ring or the butenedioate moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
DIETHYL (E)-2-[(2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of DIETHYL (E)-2-[(2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes, such as cell growth and apoptosis.
Comparison with Similar Compounds
DIETHYL (E)-2-[(2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE can be compared with other similar compounds, such as:
DIETHYL (E)-2-[(1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE: Lacks the dimethyl groups on the indole ring, which may affect its chemical reactivity and biological activity.
DIETHYL (E)-2-[(2-METHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE: Contains only one methyl group on the indole ring, which may result in different chemical and biological properties.
DIETHYL (E)-2-[(2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-PROPENEDIOATE: Has a propenedioate moiety instead of a butenedioate moiety, which may influence its chemical stability and reactivity.
The uniqueness of DIETHYL (E)-2-[(2,3-DIMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE lies in its specific substitution pattern and the presence of both the indole and butenedioate moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N2O4 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
diethyl (E)-2-[(2,3-dimethyl-1H-indol-5-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C18H22N2O4/c1-5-23-17(21)10-16(18(22)24-6-2)20-13-7-8-15-14(9-13)11(3)12(4)19-15/h7-10,19-20H,5-6H2,1-4H3/b16-10+ |
InChI Key |
QOENFYXNOFXCKJ-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/NC1=CC2=C(C=C1)NC(=C2C)C |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1)NC(=C2C)C |
Origin of Product |
United States |
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